N,N,N',N'-Tetrabutylmalonamide

描述

属性

IUPAC Name |

N,N,N',N'-tetrabutylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O2/c1-5-9-13-20(14-10-6-2)18(22)17-19(23)21(15-11-7-3)16-12-8-4/h5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVRIQFMPJRJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CC(=O)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393012 | |

| Record name | N,N,N',N'-Tetrabutylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14287-98-0 | |

| Record name | N,N,N',N'-Tetrabutylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-Tetrabutylmalonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and characterization of N,N,N',N'-Tetrabutylmalonamide

An In-depth Technical Guide to the Synthesis and Characterization of N,N,N',N'-Tetrabutylmalonamide (TBMA)

Abstract

N,N,N',N'-Tetrabutylmalonamide (TBMA) is a significant organic compound, primarily recognized for its role as a powerful extractant in nuclear fuel reprocessing and hydrometallurgy.[1][2] Its bidentate carbonyl groups offer strong chelation capabilities for metal ions, particularly actinides and lanthanides.[3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of TBMA. We delve into the causality behind experimental choices, offering insights that bridge theoretical chemistry with practical laboratory application. The protocols are designed to be self-validating, ensuring that researchers can confidently produce and verify high-purity TBMA for demanding applications.

Introduction: The Significance of Tetrabutylmalonamide

Malonamides are a class of organic compounds that have garnered significant interest in coordination chemistry and solvent extraction.[4] Among them, N,N,N',N'-Tetrabutylmalonamide (TBMA) stands out due to the steric and electronic properties conferred by its four n-butyl chains. These alkyl groups enhance its solubility in organic solvents, a critical feature for its application in liquid-liquid extraction systems used to separate valuable or hazardous metal ions from aqueous solutions, such as nitric acid media.[2]

The core functionality of TBMA lies in the two amide carbonyl oxygens, which act as a bidentate ligand, forming stable complexes with metal ions. This guide presents a robust and reproducible pathway to synthesize and characterize TBMA, ensuring a product of high purity suitable for research in areas such as nuclear waste partitioning, rare-earth element recovery, and advanced materials science.

Synthesis of N,N,N',N'-Tetrabutylmalonamide

Reaction Principle

The synthesis of TBMA is most efficiently achieved through the nucleophilic acyl substitution reaction between a malonic acid derivative and di-n-butylamine. While one could start from malonic acid itself, the reaction requires harsh conditions to remove the water by-product. A more reliable and high-yielding laboratory method involves the use of malonyl chloride as the acylating agent. The reaction with di-n-butylamine, typically in the presence of a non-nucleophilic base to scavenge the HCl by-product, proceeds rapidly and cleanly under mild conditions.

Synthesis Workflow Visualization

Caption: Reaction scheme for the synthesis of TBMA.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of TBMA on a 10-gram scale.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| Malonyl Chloride | C₃H₂Cl₂O₂ | 140.96 | 7.05 g (4.7 mL) | 0.05 |

| Di-n-butylamine | C₈H₁₉N | 129.24 | 14.2 g (19.1 mL) | 0.11 |

| Triethylamine | C₆H₁₅N | 101.19 | 11.1 g (15.3 mL) | 0.11 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

Procedure:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add di-n-butylamine (14.2 g), triethylamine (11.1 g), and 150 mL of anhydrous dichloromethane.

-

Insight: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction. This prevents the protonation of the di-n-butylamine, which would render it non-nucleophilic and halt the reaction. Anhydrous solvent is crucial to prevent hydrolysis of the highly reactive malonyl chloride.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Acylating Agent: Dissolve malonyl chloride (7.05 g) in 50 mL of anhydrous dichloromethane in a dropping funnel. Add the malonyl chloride solution dropwise to the stirred amine solution over 30-45 minutes. Maintain the temperature below 10 °C during the addition.

-

Insight: The reaction is highly exothermic. Slow, dropwise addition at low temperature is critical to control the reaction rate, prevent side reactions, and ensure high yield.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes, visualizing with potassium permanganate stain. The disappearance of malonyl chloride (which will streak or decompose on the plate) and the appearance of a new, higher Rf spot indicates product formation.

Purification of Crude N,N,N',N'-Tetrabutylmalonamide

Rationale for Purification

The crude reaction mixture contains the desired product (TBMA), the triethylamine hydrochloride salt, and any unreacted starting materials. A multi-step purification process involving aqueous extraction is required to remove these impurities and isolate pure TBMA.

Purification Workflow Visualization

Caption: Workflow for the purification of crude TBMA.

Detailed Experimental Protocol: Purification

-

Quenching & Washing: Transfer the reaction mixture to a 1 L separatory funnel.

-

Wash with 150 mL of 1 M HCl. This step protonates and dissolves the excess di-n-butylamine and triethylamine into the aqueous phase.

-

Wash with 150 mL of saturated sodium bicarbonate solution to neutralize any remaining acidic species.

-

Wash with 150 mL of brine (saturated NaCl solution) to remove residual water and aid in phase separation.

-

-

Drying & Concentration: Separate the organic (DCM) layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude oil.

-

Column Chromatography:

-

Preparation: Prepare a silica gel column using a gradient solvent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate.

-

Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column.

-

Elution: Elute the column with the solvent gradient. Collect fractions and monitor them by TLC.

-

Insight: TBMA is a moderately polar compound. A gradient elution is effective; non-polar impurities will elute first in low-polarity solvent, followed by the pure TBMA as the solvent polarity is increased.

-

-

Final Product: Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure to yield N,N,N',N'-Tetrabutylmalonamide as a colorless to pale yellow oil.

Characterization of Purified TBMA

Comprehensive characterization is essential to confirm the chemical identity and purity of the synthesized product. The following techniques provide unambiguous structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For TBMA (C₁₉H₃₈N₂O₂), both ¹H and ¹³C NMR spectra provide distinct and predictable signals. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for TBMA in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 3.45 | Singlet | 2H | CO-CH₂ -CO | Methylene protons between two carbonyl groups are deshielded. |

| ~ 3.25 | Triplet | 4H | N-CH₂ -CH₂ | Protons alpha to the nitrogen atom are deshielded. |

| ~ 1.50 | Multiplet | 4H | N-CH₂-CH₂ | Methylene group beta to the nitrogen. |

| ~ 1.30 | Multiplet | 4H | CH₂-CH₂ -CH₃ | Methylene group gamma to the nitrogen. |

| ~ 0.90 | Triplet | 6H | CH₂-CH₃ | Terminal methyl groups of the butyl chains. |

Table 2: Predicted ¹³C NMR Data for TBMA in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 169.0 | C =O | Characteristic chemical shift for an amide carbonyl carbon. |

| ~ 48.0 | N-C H₂ | Carbon alpha to the nitrogen atom. |

| ~ 41.5 | CO-C H₂-CO | Methylene bridge carbon between two carbonyls. |

| ~ 30.0 | N-CH₂-C H₂ | Carbon beta to the nitrogen. |

| ~ 20.0 | CH₂-C H₂-CH₃ | Carbon gamma to the nitrogen. |

| ~ 13.8 | CH₂-C H₃ | Terminal methyl carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.[5][6]

Table 3: Characteristic FTIR Absorption Bands for TBMA

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 2960-2870 | C-H Stretch | Alkyl (CH₃, CH₂) | Confirms the presence of the butyl chains. |

| ~ 1650 | C=O Stretch | Tertiary Amide | A strong, sharp peak indicating the amide carbonyl. Its position confirms the tertiary nature (no N-H bond). |

| ~ 1460 | C-H Bend | Methylene (CH₂) | Confirms the aliphatic nature of the molecule. |

| ~ 1250 | C-N Stretch | Amide | Indicates the presence of the carbon-nitrogen bond. |

The absence of a broad absorption band in the 3200-3500 cm⁻¹ region is a critical piece of data, confirming the absence of N-H bonds and thus the successful formation of the N,N,N',N'-tetrasubstituted amide.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight.[7][8]

-

Molecular Formula: C₁₉H₃₈N₂O₂

-

Exact Mass: 326.2933 g/mol

-

Expected Ion (ESI+): [M+H]⁺ = 327.29

Table 4: Summary of Characterization Data for TBMA

| Technique | Parameter | Expected Result |

|---|---|---|

| Appearance | Physical State | Colorless to pale yellow viscous oil |

| ¹H NMR | Key Signals | δ ~3.45 (s, 2H), ~3.25 (t, 4H), ~0.90 (t, 6H) |

| ¹³C NMR | Key Signals | δ ~169.0 (C=O), ~48.0 (N-CH₂), ~41.5 (CO-CH₂-CO) |

| FTIR | Key Absorptions | ~1650 cm⁻¹ (C=O), Absence of N-H stretch (>3200 cm⁻¹) |

| MS (ESI+) | Molecular Ion | m/z = 327.3 [M+H]⁺ |

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of N,N,N',N'-Tetrabutylmalonamide (TBMA) via the acylation of di-n-butylamine with malonyl chloride. The purification protocol, involving aqueous workup and silica gel chromatography, effectively yields a product of high purity. The structural integrity and purity of the synthesized TBMA are rigorously confirmed through a combination of NMR and FTIR spectroscopy and mass spectrometry. The provided protocols and characterization data serve as a validated resource for researchers requiring high-quality TBMA for applications in solvent extraction, coordination chemistry, and beyond.

References

- Zhu, Z., et al. (2007). N,N,N',N'-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- ResearchGate. (a) IR spectra of NMP (black dotted line) and the yellow residue (red...). ResearchGate.

- ChemicalBook. Malonamide | 108-13-4. ChemicalBook.

- ResearchGate. Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. ResearchGate.

- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031651). Human Metabolome Database.

- Google Patents. monoamide and bisamide of once and twice substituted malonic acid, compound prepared by the process. Google Patents.

- ResearchGate. N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene. ResearchGate.

- ScienceDirect. Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. ScienceDirect.

- OSTI.GOV. N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV.

- ResearchGate. One-pot synthesis of malonamide derivatives | Download Table. ResearchGate.

- NIH PubMed Central. Interactions in Ternary Aqueous Solutions of NMA and Osmolytes—PARAFAC Decomposition of FTIR Spectra Series. NIH PubMed Central.

- SpectraBase. N,N',N'',N'''-Tetr - Optional[FTIR] - Spectrum. SpectraBase.

- PNNL. Conformational Analysis of Malonamide, N, N'-Dimethylmalonamide, and N,N, N', N'- Tetramethylmalonamide. PNNL.

- ResearchGate. (PDF) N,N′-tetrasubstituted malonamide derivatives and hydrochloric acid solutions: An interfacial study. ResearchGate.

- Google Patents. EP0254080B1 - Malonic acid derivatives and methods for their synthesis. Google Patents.

- NIH PubMed Central. Native mass spectrometry and structural studies reveal modulation of MsbA–nucleotide interactions by lipids. NIH PubMed Central.

- MySkinRecipes. N,N,N',N'-Tetramethylmalonamide. MySkinRecipes.

- NIH PubMed Central. Identification of small molecules using accurate mass MS/MS search. NIH PubMed Central.

- TCI Chemicals. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. TCI Chemicals.

- ResearchGate. Liquid–liquid extraction of certain trivalent lanthanides from nitrate solutions with N,N,N',N'-tetrabutylsuccinamide as new extractant. ResearchGate.

- Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal.

- PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed.

- NIH PubMed Central. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. NIH PubMed Central.

- NIH PubMed Central. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. NIH PubMed Central.

- NIST Chemistry WebBook. Formamide, N,N-dimethyl-. NIST Chemistry WebBook.

- Organic Syntheses Procedure. Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses Procedure.

- MDPI. Nondestructive Metabolomic Fingerprinting: FTIR, NIR and Raman Spectroscopy in Food Screening. MDPI.

- NIH National Center for Biotechnology Information. Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat. NIH National Center for Biotechnology Information.

- ChemicalBook. TETRAMETHYL-1,4-BUTANEDIAMINE(111-51-3) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. N,N-DI-N-BUTYLACETAMIDE(1563-90-2) 1H NMR spectrum. ChemicalBook.

- bioRxiv. Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. bioRxiv.

- Google Patents. CN102897970B - Method for treating N-(n-butyl) thiophosphorictriamide (NBPT) waste mother liquors. Google Patents.

- Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes. Google Patents.

- RASĀYAN Journal of Chemistry. SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR. RASĀYAN Journal of Chemistry.

- ResearchGate. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ResearchGate.

- PubMed. Purification of Human Nicotinamide-Mononucleotide Adenylyltransferase. PubMed.

- ResearchGate. NMR spectra of n-butylammonium acetate: (a) ¹H and (b) ¹³C. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Native mass spectrometry and structural studies reveal modulation of MsbA–nucleotide interactions by lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of N,N,N',N'-Tetrabutylmalonamide

An In-depth Technical Guide to the Physicochemical Properties of N,N,N',N'-Tetrabutylmalonamide (TBMA)

Authored by: Gemini, Senior Application Scientist

Abstract

N,N,N',N'-Tetrabutylmalonamide, commonly abbreviated as TBMA, is a diamide ligand of significant interest in the fields of coordination chemistry and hydrometallurgy. Its molecular architecture, featuring two carbonyl oxygen donors held in a flexible alkyl framework, imparts a high affinity and selectivity for certain metal ions, particularly actinides and lanthanides. This guide provides a comprehensive overview of the core physicochemical properties of TBMA, delving into its structural characteristics, spectroscopic signature, and functional applications. We explore the causality behind its efficacy as a solvent extractant, detail validated experimental protocols for its characterization and use, and provide insights grounded in established chemical principles for researchers, chemists, and professionals in drug development and materials science.

Core Molecular and Physical Properties

N,N,N',N'-Tetrabutylmalonamide is a viscous, clear liquid at room temperature, characterized by its high boiling point and solubility in a range of organic solvents. These properties are a direct consequence of its molecular structure: a central three-carbon malonate backbone functionalized with four butyl chains via amide linkages. The polarity of the amide groups is balanced by the nonpolar nature of the extensive alkyl substitution, rendering the molecule an effective amphiphile for complexing metallic cations and transporting them into an organic phase.

Key Physicochemical Data

The fundamental properties of TBMA are summarized below. These values are critical for designing experimental conditions, from synthesis and purification to application in solvent extraction systems.

| Property | Value | Source |

| CAS Number | 14287-98-0 | [1] |

| Molecular Formula | C₁₉H₃₈N₂O₂ | [1] |

| Molecular Weight | 326.52 g/mol | Calculated |

| Appearance | Clear, colorless to light yellow/orange liquid | [2] |

| Boiling Point | 446.1 ± 28.0 °C (Predicted) | [2] |

| Density | 0.930 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.4680 to 1.4720 | [2] |

| pKa | 10.75 ± 0.70 (Predicted) | [2] |

| Solubility | Soluble in organic diluents (e.g., toluene, n-dodecane, kerosene); Insoluble in water.[3][4][5] |

Spectroscopic and Structural Characterization

Verifying the identity and purity of TBMA is paramount for reproducible research. Spectroscopic methods provide a non-destructive means to confirm its molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within the TBMA molecule. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide groups, typically appearing in the region of 1630-1680 cm⁻¹. The exact position of this peak is sensitive to the molecular environment and can shift upon coordination with a metal ion, making IR an invaluable technique for studying complex formation. The C-N stretching vibrations and the various C-H bending and stretching modes of the butyl chains also provide confirmatory signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen atom environments.

-

¹H NMR: The proton NMR spectrum of TBMA is characterized by distinct signals corresponding to the butyl chains and the central methylene group of the malonamide backbone. The butyl groups will show a characteristic pattern: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂), and overlapping multiplets for the two methylene groups closer to the nitrogen atom. The central CH₂ group of the malonamide core will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbon, the central methylene carbon, and the four unique carbons of the butyl chains.

The integration and chemical shifts of these signals are used to confirm the structure and assess the purity of the synthesized compound.

Core Application: Solvent Extraction and Coordination Chemistry

The primary application of TBMA lies in its role as a selective extractant in liquid-liquid extraction processes, particularly for the separation of f-block elements in nuclear fuel reprocessing and rare-earth element purification.[6][7]

Mechanism of Extraction

TBMA functions as a neutral, bidentate ligand. The two carbonyl oxygen atoms act as Lewis basic sites, donating their lone pairs of electrons to coordinate with a metal cation (a Lewis acid).[8] This coordination forms a stable chelate ring, resulting in a charge-neutral metal-ligand complex. The hydrophobic exterior of the complex, formed by the four butyl chains, renders it highly soluble in nonpolar organic solvents (the "diluent"), facilitating its extraction from the aqueous phase (typically a nitric acid solution).

The extraction equilibrium for a divalent metal ion like Uranyl (UO₂²⁺) can be generalized as: UO₂²⁺(aq) + 2NO₃⁻(aq) + 2TBMA(org) ⇌

Studies have shown that TBMA can also extract nitric acid itself, forming adducts such as HNO₃·TBMA and (HNO₃)₂·TBMA, a factor that must be considered when modeling extraction behavior at high acid concentrations. The efficiency of extraction is influenced by several factors, including nitric acid concentration, extractant concentration, temperature, and the presence of salting-out agents.[7]

Principles of Coordination

The effectiveness of TBMA is rooted in coordination chemistry. As a chelating ligand, it benefits from the "chelate effect"—the enhanced stability of a complex formed by a multidentate ligand compared to one formed by multiple monodentate ligands. This thermodynamic advantage contributes to its high extraction efficiency. The study of how lanthanide contraction affects the coordination sphere and structure of resulting complexes is an active area of research, providing insights into the selectivity of diamide ligands.[9]

Experimental Methodologies

General Synthesis and Purification Protocol

While various proprietary methods exist, a general synthesis approach for TBMA involves the amidation of a malonic acid derivative (e.g., malonyl dichloride or a dialkyl malonate) with di-n-butylamine.

Conceptual Synthesis Steps:

-

Reaction Setup: A suitable malonic acid derivative is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophilic Addition: Di-n-butylamine (slightly more than 2 molar equivalents) is added dropwise to the solution, often at reduced temperature (e.g., 0 °C) to control the exothermic reaction. A non-nucleophilic base (e.g., triethylamine) may be included to scavenge the HCl byproduct if starting from malonyl dichloride.

-

Reaction Completion: The mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is washed sequentially with a dilute acid solution (to remove excess amine and base), water, and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purification: After filtering off the drying agent and removing the solvent under reduced pressure, the crude product is purified. Given its high boiling point, purification is typically achieved via vacuum distillation or column chromatography on silica gel.

Protocol for Determining Metal Ion Distribution

This protocol outlines a standard procedure for measuring the distribution coefficient (D) of a metal ion, such as U(VI), between an aqueous nitric acid phase and an organic phase containing TBMA.

-

Phase Preparation:

-

Aqueous Phase: Prepare a stock solution of the metal ion (e.g., uranyl nitrate) in a specific concentration of nitric acid (e.g., 3 M HNO₃).

-

Organic Phase: Prepare a solution of TBMA at a known concentration (e.g., 0.5 M) in a suitable organic diluent (e.g., n-dodecane).

-

-

Equilibration:

-

In a separatory funnel or a suitable vial, combine equal volumes (e.g., 10 mL) of the prepared aqueous and organic phases.

-

Shake the mixture vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached. A mechanical shaker is recommended for consistency.

-

-

Phase Separation:

-

Allow the phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean interface.

-

-

Sampling and Analysis:

-

Carefully separate the two phases.

-

Take a precise aliquot from both the aqueous and organic phases for analysis.

-

Determine the concentration of the metal ion in each phase using an appropriate analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or UV-Vis spectrophotometry.

-

-

Calculation:

-

The distribution coefficient (D) is calculated as the ratio of the metal ion's concentration in the organic phase to its concentration in the aqueous phase at equilibrium: D = [M]org / [M]aq

-

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for pure N,N,N',N'-Tetrabutylmalonamide is not widely available, prudent laboratory practices for handling amides and organic liquids should be strictly followed.

-

Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[3][10] Eyewash stations and safety showers must be readily accessible.[3][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[10][12] Do not breathe vapors or mists.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N,N,N',N'-Tetrabutylmalonamide stands out as a highly effective and versatile diamide extractant. Its physicochemical properties—notably its bidentate coordination capability, tailored solubility, and chemical stability—make it an indispensable tool in the separation sciences. A thorough understanding of its molecular characteristics, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in research and industrial applications, from advancing nuclear fuel cycle chemistry to enabling the purification of critical rare-earth elements.

References

- N,N,N',N'-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques.

- SAFETY D

- SAFETY DATA SHEET. Fisher Scientific. (2014-06-26)

- SAFETY D

- SAFETY DATA SHEET. Fisher Scientific. (2014-10-08)

- 14287-98-0(N,N,N',N'-TETRABUTYLMALONAMIDE) Product Description. ChemicalBook.

- SAFETY DATA SHEET. Fisher Scientific. (2015-02-10)

- N,N,N',N'-TETRABUTYLMALONAMIDE | 14287-98-0. ChemicalBook.

- N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene.

- N,N,N′,N′-tetrabutylmalonamide as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). R Discovery.

- N,N,N',N'-Tetrapentylmalonamide. MySkinRecipes.

- N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV.

- Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. ScienceDirect.

- Coordination Chemistry I: Structures and Isomers. University of California, Irvine.

Sources

- 1. N,N,N',N'-TETRABUTYLMALONAMIDE | 14287-98-0 [amp.chemicalbook.com]

- 2. 14287-98-0 CAS MSDS (N,N,N',N'-TETRABUTYLMALONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. N,N,N',N'-Tetrapentylmalonamide [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. osti.gov [osti.gov]

- 10. fishersci.se [fishersci.se]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to N,N,N',N'-Tetrabutylmalonamide (TBMA): Properties, Synthesis, and Applications in Solvent Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetrabutylmalonamide, commonly abbreviated as TBMA, is a neutral organic ligand that has garnered significant interest in the field of solvent extraction, particularly for the separation of actinides and lanthanides from nuclear waste streams. Its bidentate nature, arising from the two carbonyl oxygen atoms, allows for effective chelation of metal ions. This guide provides a comprehensive overview of the chemical and physical properties of TBMA, a detailed synthesis protocol, and its applications in solvent extraction, with a focus on its potential as an alternative to tri-n-butyl phosphate (TBP) in nuclear fuel reprocessing.

Core Properties of N,N,N',N'-Tetrabutylmalonamide

CAS Number: 14287-98-0

Molecular Formula: C₁₉H₃₈N₂O₂

Molecular Weight: 326.52 g/mol

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Boiling Point | 446.1 ± 28.0 °C (Predicted) | |

| Density | 0.930 ± 0.06 g/cm³ (Predicted) | |

| Refractive Index | 1.4680 to 1.4720 |

Molecular Structure

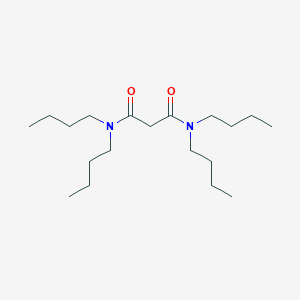

The molecular structure of N,N,N',N'-Tetrabutylmalonamide consists of a central malonamide backbone with two nitrogen atoms, each substituted with two butyl groups. The key functional groups are the two amide carbonyls (C=O), which are responsible for its coordinating properties.

Caption: Molecular structure of N,N,N',N'-Tetrabutylmalonamide.

Synthesis of N,N,N',N'-Tetrabutylmalonamide

The synthesis of TBMA is typically achieved through the amidation of malonic acid or its derivatives with di-n-butylamine. A general and reliable laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of TBMA

Materials:

-

Malonyl dichloride

-

Di-n-butylamine

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve di-n-butylamine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Addition of Malonyl Dichloride: Slowly add a solution of malonyl dichloride (1 equivalent) in anhydrous diethyl ether to the stirred amine solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude TBMA can be further purified by vacuum distillation or column chromatography on silica gel.

-

Application in Solvent Extraction

N,N,N',N'-Tetrabutylmalonamide is a highly effective extractant for actinides, particularly uranium(VI), from nitric acid solutions. This has positioned it as a potential alternative to tri-n-butyl phosphate (TBP), the extractant used in the widely adopted PUREX (Plutonium and Uranium Recovery by Extraction) process for nuclear fuel reprocessing.

Mechanism of Uranium(VI) Extraction

TBMA extracts uranyl ions (UO₂²⁺) from nitric acid media through a solvation mechanism. The two carbonyl oxygen atoms of the TBMA molecule act as a bidentate ligand, coordinating to the uranyl center. The overall extracted species is a neutral complex.

Studies have shown that the extracted complex has a stoichiometry of UO₂(NO₃)₂(TBMA).[1][2] In this complex, the uranyl ion is coordinated by two bidentate nitrate ions and one bidentate TBMA molecule in its equatorial plane.

Caption: Proposed coordination of the uranyl ion with N,N,N',N'-Tetrabutylmalonamide.

Experimental Protocol: Solvent Extraction of Uranium(VI)

This protocol describes a laboratory-scale procedure for the extraction of uranium(VI) from a nitric acid solution using TBMA in a suitable organic diluent.

Materials:

-

N,N,N',N'-Tetrabutylmalonamide (TBMA)

-

n-dodecane (or other suitable aliphatic diluent)

-

Nitric acid (HNO₃)

-

Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)

-

Deionized water

-

Centrifuge tubes

-

Mechanical shaker

-

UV-Vis spectrophotometer or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

-

Preparation of Organic Phase: Prepare a solution of TBMA of the desired concentration (e.g., 0.5 M) in n-dodecane.

-

Preparation of Aqueous Phase: Prepare an aqueous stock solution of uranyl nitrate in nitric acid of a specific concentration (e.g., 1 g/L U in 3 M HNO₃).

-

Extraction:

-

In a centrifuge tube, add equal volumes (e.g., 5 mL) of the organic and aqueous phases.

-

Tightly cap the tube and shake vigorously for a predetermined time (e.g., 30 minutes) at a constant temperature to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.

-

Analysis:

-

Carefully separate the two phases.

-

Determine the uranium concentration in the aqueous phase before and after extraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry with a chromogenic agent like Arsenazo III, or ICP-MS for lower concentrations).

-

-

Calculation of Distribution Ratio (D): The distribution ratio (D) is a measure of the extraction efficiency and is calculated as:

D = [U]org / [U]aq

where [U]org is the concentration of uranium in the organic phase and [U]aq is the concentration of uranium in the aqueous phase at equilibrium. [U]org can be calculated by mass balance: [U]org = [U]initial, aq - [U]final, aq.

Comparison with Tri-n-butyl Phosphate (TBP)

TBMA presents several potential advantages over TBP in the PUREX process:

-

Higher Extraction Efficiency: Studies have indicated that TBMA can exhibit higher distribution ratios for uranium(VI) compared to TBP under similar conditions.[2]

-

Complete Incinerability: As a CHON (Carbon, Hydrogen, Oxygen, Nitrogen) compound, TBMA and its degradation products can be completely incinerated, which simplifies waste management compared to the phosphate-based waste from TBP.

-

Reduced Third Phase Formation: The formation of a third, heavy organic phase, which can complicate operations, is a known issue with TBP under certain conditions. While not entirely immune, malonamides can be designed to have a lower propensity for third-phase formation.

However, further research is needed to fully evaluate the performance of TBMA in a continuous counter-current extraction process and to assess its long-term stability under the harsh radiation and chemical conditions of nuclear fuel reprocessing.

Safety and Handling

N,N,N',N'-Tetrabutylmalonamide should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation.

Conclusion

N,N,N',N'-Tetrabutylmalonamide is a promising extractant for the separation of actinides in the context of advanced nuclear fuel cycles. Its high extraction efficiency for uranium(VI) and its favorable waste management properties make it a compelling alternative to TBP. This guide has provided a foundational understanding of its properties, synthesis, and application in solvent extraction, offering a valuable resource for researchers in this field. Further optimization of the extraction process and long-term stability studies will be crucial for its potential implementation in industrial-scale applications.

References

- Y.S. Wang, et al. (1998). N,N,N',N'-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry, 237(1-2), 187-189.

- Y.S. Wang, et al. (1998). N,N,N',N'-tetrabutylmalonamide as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry, 237(1-2), 187-189.

- Wang, Y., Cai, Q., Tan, X., Wang, C., & Bao, B. (1998). N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene. Journal of Radioanalytical and Nuclear Chemistry, 237(1-2), 187-189.

Sources

The Solubility of N,N,N',N'-Tetrabutylmalonamide in Organic Solvents: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of N,N,N',N'-Tetrabutylmalonamide (TBMA), a key reagent in solvent extraction and various organic syntheses. In the absence of extensive publicly available quantitative solubility data, this document synthesizes theoretical principles with practical, field-proven insights to offer researchers, scientists, and drug development professionals a robust framework for understanding and determining the solubility of TBMA in a range of organic solvents. This guide delves into the physicochemical properties of TBMA, the fundamental principles governing its solubility, a qualitative solubility profile, and detailed experimental protocols for quantitative solubility determination. Furthermore, it introduces computational models as a modern approach to solubility prediction.

Introduction to N,N,N',N'-Tetrabutylmalonamide (TBMA)

N,N,N',N'-Tetrabutylmalonamide, with the chemical formula C₁₉H₃₈N₂O₂ and a molecular weight of 326.52 g/mol , is a tertiary amide that presents as a clear, colorless to light orange liquid[1][2]. Its molecular structure is characterized by a central malonamide core with four butyl groups attached to the nitrogen atoms. This unique structure, featuring a polar amide backbone and non-polar alkyl chains, dictates its solubility behavior and its utility in various applications, most notably as an extractant in hydrometallurgical processes for the separation of metal ions. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, designing efficient extraction systems, and developing new formulations.

The Theoretical Framework of TBMA Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (TBMA) and the solvent molecules[3]. The overall solubility is a result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

The Role of Polarity and Solute-Solvent Interactions

The TBMA molecule possesses a dual nature. The two tertiary amide groups (-C(O)N(C₄H₉)₂) introduce polarity due to the electronegativity difference between the oxygen, nitrogen, and carbon atoms, creating dipole moments. However, the four long butyl chains are non-polar and contribute to the molecule's hydrophobic character. Consequently, the solubility of TBMA in a given solvent is a balance between these opposing characteristics.

-

In Non-Polar Solvents (e.g., Alkanes, Aromatic Hydrocarbons): The primary intermolecular interactions are van der Waals forces (London dispersion forces). The long butyl chains of TBMA can readily interact with the hydrocarbon chains of non-polar solvents, leading to good solubility. This is supported by its use in diluents such as kerosene and n-dodecane for solvent extraction processes[4][5].

-

In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents have significant dipole moments but lack O-H or N-H bonds[6][7]. The polar amide core of TBMA can interact favorably with the dipoles of these solvents. However, the large non-polar bulk of the butyl groups may limit miscibility, especially with more polar aprotic solvents.

-

In Polar Protic Solvents (e.g., Alcohols, Water): These solvents can act as hydrogen bond donors and acceptors[7][8]. As a tertiary amide, TBMA has carbonyl oxygens that can act as hydrogen bond acceptors, but it lacks N-H bonds, meaning it cannot donate hydrogen bonds[9]. This limits its ability to integrate into the hydrogen-bonding network of protic solvents like water and, to a lesser extent, alcohols. The hydrophobic nature of the four butyl chains further reduces its solubility in highly polar protic solvents. The solubility is expected to decrease as the polarity of the alcohol increases (e.g., better solubility in butanol than in methanol).

The Influence of Alkyl Chain Length

The presence of the four butyl groups significantly influences the solubility of TBMA. Generally, for amides, increasing the length of the alkyl chains enhances their solubility in non-polar solvents and decreases their solubility in polar solvents[10][11][12][13]. The butyl groups in TBMA contribute to its lipophilic character, making it well-suited for dissolution in organic media with significant hydrocarbon content.

Qualitative Solubility Profile of TBMA

Based on the theoretical principles discussed and its known applications, a qualitative solubility profile for TBMA can be predicted. This profile serves as a practical guide for solvent selection in the absence of comprehensive quantitative data.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane, Kerosene, n-Dodecane | High | Strong van der Waals interactions between the butyl chains of TBMA and the solvent molecules. |

| Non-Polar Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Favorable van der Waals and dipole-induced dipole interactions between the aromatic ring and the polar amide group of TBMA. |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | High | Good balance of polarity to interact with the amide core and non-polar character to solvate the butyl chains. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | The polar amide group of TBMA can interact with the polar groups of the solvent. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | Higher polarity of these solvents may lead to less favorable interactions with the non-polar butyl groups of TBMA. |

| Polar Protic Solvents (Alcohols) | Butanol, Propanol, Ethanol, Methanol | Moderate to Low | Solubility is expected to decrease with increasing alcohol polarity. The inability to donate hydrogen bonds limits interaction. |

| Highly Polar Protic Solvents | Water | Very Low / Immiscible | The large, non-polar butyl groups dominate, leading to a strong hydrophobic effect. |

Experimental Determination of TBMA Solubility

For precise quantitative data, experimental determination of solubility is essential. The following protocols describe two robust methods for determining the solubility of TBMA, a liquid, in various organic solvents.

Equilibrium Solubility (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic solubility.

An excess amount of the solute (TBMA) is mixed with a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of TBMA in the solvent is determined analytically.

-

Preparation: To a series of glass vials, add a precise volume of the desired organic solvent (e.g., 5.0 mL).

-

Addition of Solute: Add an excess amount of TBMA to each vial. An excess is visually confirmed by the presence of a separate phase or undissolved droplets of TBMA after equilibration.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled to ±0.5 °C.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation.

-

Sampling: Carefully withdraw a known volume of the supernatant (the solvent phase saturated with TBMA) using a calibrated pipette. Ensure that no undissolved TBMA is transferred.

-

Analysis: Determine the concentration of TBMA in the collected sample using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID) or high-performance liquid chromatography (HPLC). A calibration curve prepared with known concentrations of TBMA in the same solvent is required.

-

Calculation: Calculate the solubility of TBMA in the solvent at the specified temperature based on the measured concentration. The results are typically expressed in g/L, mg/mL, or mol/L.

Gravimetric Method

This is a simpler, yet effective, method for determining solubility.

A saturated solution of TBMA is prepared, and a known volume of this solution is evaporated to dryness. The mass of the remaining TBMA residue is then used to calculate the solubility.

-

Preparation and Equilibration: Prepare a saturated solution of TBMA in the chosen solvent as described in steps 1-4 of the Equilibrium Solubility Method.

-

Sampling: Accurately pipette a known volume (e.g., 2.0 mL) of the clear, saturated supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Evaporation: Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of TBMA can be used.

-

Drying and Weighing: Once the solvent has completely evaporated, dry the dish containing the TBMA residue to a constant weight in a desiccator. Weigh the dish with the residue.

-

Calculation: The mass of the dissolved TBMA is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The solubility is then calculated by dividing the mass of the residue by the volume of the supernatant taken.

Figure 1: Experimental workflow for determining the solubility of TBMA.

Predictive Models for Solubility: The COSMO-RS Approach

In the absence of experimental data, computational models can provide valuable estimates of solubility. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool that predicts thermodynamic properties of fluids and solutions based on quantum mechanical calculations[14][15][16][17][18].

Principle of COSMO-RS

COSMO-RS calculates the chemical potential of a solute in a solvent based on the interactions of surface polarization charges derived from quantum chemical calculations of the individual molecules. This allows for the prediction of solubility without the need for experimental data for the specific solute-solvent system.

Application to TBMA

By inputting the molecular structure of TBMA and various organic solvents into the COSMO-RS software, a predicted solubility profile can be generated. This can be particularly useful for:

-

High-throughput screening: Quickly assessing the potential solubility of TBMA in a large number of solvents.

-

Solvent mixture optimization: Predicting the solubility in binary or ternary solvent systems to fine-tune solvent properties.

-

Guiding experimental work: Prioritizing which solvents to investigate experimentally based on favorable predicted solubilities.

It is important to note that while COSMO-RS is a powerful predictive tool, the results should ideally be validated with experimental data, especially for critical applications.

Figure 2: Logical relationship governing the solubility of TBMA.

Conclusion

References

-

Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In Royal Society of Chemistry. [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]

-

Spjuth, L., et al. (2000). COMPARISON OF EXTRACTION BEHAVIOUR AND BASICITY OF SOME SUBSTITUTED MALONAMIDES. Solvent Extraction and Ion Exchange, 18. [Link]

-

N,N,N',N'-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI). (n.d.). Nuclear Science and Techniques. [Link]

-

Adam, M., et al. (2016). The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. PubMed Central. [Link]

-

Chagnes, A., et al. (2021). Highly efficient diluent-free solvent extraction of uranium using mixtures of protonated trioctylamine and quaternary ammonium salts. Comparative Life Cycle Assessment with the conventional extractant. ResearchGate. [Link]

-

COSMO-RS: predict solubilities & fluid thermodynamics. (n.d.). SCM. [Link]

-

Alkyl Chain Length Impact on Chemical Properties. (2025, July 15). Patsnap Eureka. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. [Link]

-

Palmelund, H., et al. (2020). The experimental solubility and COSMO-RS predicted solubility in DES relative to water (* or ethanol). ResearchGate. [Link]

-

Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Klamt, A. (2018). New Developments in Prediction of Solid-State Solubility and Cocrystallization Using COSMO-RS Theory. ResearchGate. [Link]

-

Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2013, August 6). [Link]

-

Effect of diluents on the extraction of uranium by TBP. (n.d.). ResearchGate. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]

-

Song, Y., et al. (1998). N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene. ResearchGate. [Link]

-

Song, Y., et al. (1998). N,N,N′,N′-tetrabutylmalonamide as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). R Discovery. [Link]

-

The effect of alkyl chain length on material properties of fatty-acid-functionalized amidoamine-epoxy systems. (2025, August 6). ResearchGate. [Link]

-

N,N,N',N'-Tetraethylmalonamide. (n.d.). PubChem. [Link]

-

Pelaquim, F. P., et al. (2023). Prediction of Greenhouse Gases Solubility in Eutectic Solvents using COSMO-RS. Research Square. [Link]

-

N,N,N',N'-Tetramethylmalonamide. (n.d.). PubChem. [Link]

-

Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]

-

Why do longer amines have less solubility than shorter amines?. (2019, April 24). Reddit. [Link]

-

Costa, M. C., et al. (2016). N,N′-tetrasubstituted malonamide derivatives and hydrochloric acid solutions: An interfacial study. ResearchGate. [Link]

-

Patil, A. B., et al. (2013). Efficient solvent system containing malonamides in room temperature ionic liquids: actinide extraction, fluorescence and radiolytic degradation studies. PubMed. [Link]

-

N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). OSTI.GOV. [Link]

-

Wang, L., et al. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. [Link]

-

N,n,n',n'-tetrabutylmalonamide (C19H38N2O2). (n.d.). PubChemLite. [Link]

-

SOLUBILITY DATA SERIES. (n.d.). [Link]

-

Jiao, R., et al. (n.d.). Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. ResearchGate. [Link]

- Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses. (n.d.).

-

Foley, D. A., et al. (2013). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. [Link]

-

Martin, A., et al. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

-

Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. (n.d.). ResearchGate. [Link]

-

Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]

-

Servis, M. J., et al. (2021). Impact of Water Extraction on Malonamide Aggregation: A Molecular Dynamics and Graph Theoretic Approach. OSTI.GOV. [Link]

-

Organic solvent effects on solid-liquid phase equilibrium of D-mannitol and aqueous binary solvents: An experimental and computational study. (2025, August 10). ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K. PubMed Central. [Link]

-

Yadav, K., et al. (2022). Spectroscopic investigation of preferential solvation of N-confused tetraphenylporphyrinin binary mixtures of dichloromethane with organic cosolvents. PubMed. [Link]

-

N-Nitrosodimethylamine. (n.d.). PubChem. [Link]

-

Wlazło, M., et al. (2021). Liquid–Liquid Phase Behavior of Diesel/Biofuel Blends: Ternary Mixtures of n -Hexadecane, 2,2,4,4,6,8,8-Heptamethylnonane, and Ethanol and the Binary Subsystems. ResearchGate. [Link]

-

Solubility and tie-line data for ternary aqueous mixtures of cyclopentanol with organic solvents at T = 298.2 K: Experiments and NRTL model. (2025, August 7). ResearchGate. [Link]

Sources

- 1. N,N,N',N'-TETRABUTYLMALONAMIDE | 14287-98-0 [amp.chemicalbook.com]

- 2. PubChemLite - N,n,n',n'-tetrabutylmalonamide (C19H38N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Efficient solvent system containing malonamides in room temperature ionic liquids: actinide extraction, fluorescence and radiolytic degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. osti.gov [osti.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. zenodo.org [zenodo.org]

- 15. scm.com [scm.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

N,N,N',N'-Tetrabutylmalonamide as a ligand for metal ion complexation

An In-depth Technical Guide to N,N,N',N'-Tetrabutylmalonamide (TBMA) as a Ligand for Metal Ion Complexation

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N,N,N',N'-tetrabutylmalonamide (TBMA), a prominent chelating agent in the field of metal ion complexation and solvent extraction. With a focus on its application in nuclear fuel reprocessing and radioactive waste management, this document delves into the synthesis, physicochemical properties, and coordination chemistry of TBMA. We explore the thermodynamic and kinetic aspects of its complexation with key metal ions, including actinides and lanthanides. Furthermore, this guide presents a detailed experimental protocol for a representative solvent extraction process, offering practical insights for researchers and professionals in chemistry, nuclear sciences, and drug development. Visual aids, including structural diagrams and process flowcharts, are provided to enhance understanding of the underlying principles and methodologies.

Introduction: The Significance of Malonamides in Selective Metal Extraction

The separation and purification of metal ions are critical processes across a spectrum of industries, from hydrometallurgy to the pharmaceutical sector. In the realm of nuclear energy, the selective extraction of actinides and lanthanides from spent nuclear fuel is paramount for both resource recovery and waste management.[1] Traditional extractants, such as organophosphorus compounds, have been effective but present challenges related to the generation of secondary waste streams.[2] This has propelled the investigation into alternative, completely incinerable ligands.

Malonamides, a class of diamide compounds, have emerged as highly promising extractants due to their strong chelating capabilities, particularly for trivalent and tetravalent metal ions.[2][3] Their composition of carbon, hydrogen, nitrogen, and oxygen allows for complete incineration, a significant advantage in nuclear applications.[2] Among the various substituted malonamides, N,N,N',N'-tetrabutylmalonamide (TBMA) has garnered considerable attention for its favorable extraction properties. This guide will provide an in-depth exploration of TBMA as a versatile and efficient ligand for metal ion complexation.

Synthesis and Physicochemical Properties of N,N,N',N'-Tetrabutylmalonamide (TBMA)

A fundamental understanding of the synthesis and intrinsic properties of TBMA is essential for its effective application.

Synthesis

The synthesis of TBMA is typically achieved through the amidation of malonic acid or its derivatives with dibutylamine. A common laboratory-scale synthesis involves the reaction of malonyl chloride with an excess of dibutylamine in an appropriate organic solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Alternatively, the reaction can be carried out using malonic acid and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bonds. Purification of the resulting TBMA is crucial and is often accomplished by column chromatography or distillation under reduced pressure to yield a clear, colorless to light orange liquid.[4]

Physicochemical Properties

The molecular structure of TBMA, with its two carbonyl groups and four butyl chains, dictates its physical and chemical behavior. The butyl groups confer significant lipophilicity, making it highly soluble in organic solvents like toluene, kerosene, and 1,2,4-trimethyl benzene, which are commonly used as diluents in solvent extraction processes.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₈N₂O₂ | [4][5] |

| Molecular Weight | 326.52 g/mol | [4][5] |

| Appearance | Clear, colorless to light orange liquid | [4] |

| Boiling Point | 446.1 ± 28.0 °C (Predicted) | [4] |

| Density | 0.930 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 10.75 ± 0.70 (Predicted) | [4] |

The presence of the two amide functionalities allows for the formation of hydrogen bonds, which can influence its aggregation behavior in solution.[6] The molecular structure of TBMA is depicted below.

Figure 1: Chemical structure of N,N,N',N'-Tetrabutylmalonamide (TBMA).

Coordination Chemistry and Metal Ion Complexation

The efficacy of TBMA as an extractant is rooted in its ability to form stable complexes with metal ions.[7][8] The two carbonyl oxygen atoms act as electron-pair donors, forming a six-membered chelate ring with the metal cation. This bidentate coordination is a key feature of malonamides and contributes to the stability of the resulting complexes.[9][10]

Complexation with Actinides

TBMA has been extensively studied for the extraction of actinides, particularly uranium(VI) and plutonium(IV), from nitric acid media.[11] The extraction of uranyl(II) ions by TBMA typically involves the formation of a disolvated complex, UO₂(NO₃)₂·2TBMA.[12] However, some studies suggest a 1:1 complex, UO₂(NO₃)₂·TBMA, can also be formed. The stoichiometry of the extracted species can be influenced by factors such as the concentration of nitric acid and the organic diluent used.[12] The complexation reaction can be represented as:

UO₂²⁺(aq) + 2NO₃⁻(aq) + nTBMA(org) ⇌ UO₂(NO₃)₂(TBMA)n(org)

The extraction of tetravalent actinides like Pu(IV) also proceeds efficiently, with the formation of disolvated complexes being common.[11]

Complexation with Lanthanides

The complexation of trivalent lanthanides (Ln³⁺) by TBMA and other malonamides has been a subject of significant research, especially in the context of separating actinides from lanthanides in spent nuclear fuel.[9][13][14] The extraction of lanthanides from nitrate media by TBMA generally results in the formation of trisolvated complexes, Ln(NO₃)₃·3TBMA.[13] The stability of these complexes tends to increase across the lanthanide series, which can be attributed to the lanthanide contraction and the corresponding increase in charge density of the Ln³⁺ ions.[10][15][16]

Thermodynamics and Kinetics of Complexation

The thermodynamics of metal ion extraction by TBMA are crucial for understanding the spontaneity and efficiency of the process.[17][18] Studies on the extraction of U(VI) and Pu(IV) have shown that the reactions are generally enthalpy-driven, indicating that the formation of the metal-ligand bond is an exothermic process.[11] For lanthanide extraction, the thermodynamic parameters can vary, but the complexation is typically a spontaneous process.[19]

The kinetics of complex formation and extraction are also important practical considerations.[20][21] The rate of extraction is often influenced by mass transfer across the aqueous-organic interface.[20] Stirring and mixing are therefore critical parameters in optimizing the extraction process.

Applications in Solvent Extraction

The primary application of TBMA is in solvent extraction processes for the separation and purification of metal ions.

Nuclear Fuel Reprocessing

In the context of nuclear fuel reprocessing, TBMA is a key component in advanced separation processes like DIAMEX (Diamide Extraction), which aims to separate minor actinides (Am, Cm) from high-level liquid waste.[1][2][9][16][22][23][24][25] The ability of malonamides to be completely incinerated is a major advantage over traditional organophosphorus extractants, as it minimizes the generation of secondary radioactive waste.[2]

Radioactive Waste Treatment

TBMA and its derivatives are also employed in the treatment of radioactive waste streams to remove long-lived alpha-emitting actinides.[2][26] This partitioning and transmutation strategy aims to reduce the long-term radiotoxicity of nuclear waste, making its geological disposal safer.

The logical workflow for the application of TBMA in nuclear fuel reprocessing is illustrated below.

Figure 2: Workflow for TBMA in nuclear fuel reprocessing.

Experimental Protocol: Solvent Extraction of Uranium(VI) with TBMA

This section provides a detailed, step-by-step protocol for a typical laboratory-scale experiment on the solvent extraction of Uranium(VI) from a nitric acid solution using TBMA.

Materials and Reagents

-

N,N,N',N'-Tetrabutylmalonamide (TBMA)

-

Toluene (or other suitable organic diluent)

-

Nitric Acid (HNO₃), concentrated

-

Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)

-

Deionized water

-

Sodium carbonate (Na₂CO₃) solution (for stripping)

-

Volumetric flasks, pipettes, and graduated cylinders

-

Separatory funnels

-

Mechanical shaker or vortex mixer

-

UV-Vis spectrophotometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for uranium analysis

Preparation of Solutions

-

Organic Phase: Prepare a 0.5 M solution of TBMA in toluene by accurately weighing the required amount of TBMA and dissolving it in the appropriate volume of toluene in a volumetric flask.

-

Aqueous Phase: Prepare a stock solution of 1 g/L Uranium(VI) by dissolving the required amount of uranyl nitrate hexahydrate in 3 M nitric acid. Prepare a series of aqueous feed solutions with varying nitric acid concentrations (e.g., 1 M, 2 M, 3 M, 4 M, 5 M) containing 100 mg/L of Uranium(VI) by diluting the stock solution with the appropriate concentration of nitric acid.

-

Stripping Solution: Prepare a 0.5 M sodium carbonate solution in deionized water.

Extraction Procedure

-

In a series of separatory funnels, add equal volumes (e.g., 10 mL) of the organic phase (0.5 M TBMA in toluene) and each of the aqueous feed solutions with varying nitric acid concentrations.

-

Securely stopper the separatory funnels and shake them vigorously for 30 minutes using a mechanical shaker to ensure thorough mixing and attainment of extraction equilibrium.

-

Allow the phases to separate for 15 minutes. Two distinct layers, the upper organic phase and the lower aqueous phase, should be observed.

-

Carefully separate the two phases. Collect the aqueous phase (raffinate) for analysis.

Stripping (Back-Extraction) Procedure

-

Take a known volume of the uranium-loaded organic phase from the extraction step and contact it with an equal volume of the 0.5 M sodium carbonate stripping solution in a clean separatory funnel.

-

Shake for 30 minutes and allow the phases to separate.

-

Collect the aqueous stripping solution for analysis.

Analysis

-

Determine the concentration of Uranium(VI) in the initial aqueous feed solutions, the aqueous raffinates, and the aqueous stripping solutions using a suitable analytical technique such as UV-Vis spectrophotometry (after addition of a colorimetric reagent like Arsenazo III) or ICP-MS.

-

Calculate the distribution ratio (D) for uranium extraction at each nitric acid concentration using the following formula: D = [U(VI)]org / [U(VI)]aq where [U(VI)]org is the concentration of uranium in the organic phase (calculated by mass balance) and [U(VI)]aq is the concentration of uranium in the aqueous raffinate.

-

Calculate the percentage of extraction (%E) using the formula: %E = (D / (D + V_aq / V_org)) * 100 where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

The experimental workflow is visualized in the following diagram.

Figure 3: Experimental workflow for Uranium(VI) extraction.

Conclusion

N,N,N',N'-Tetrabutylmalonamide has established itself as a highly effective and versatile ligand for the complexation and extraction of metal ions, particularly actinides and lanthanides. Its favorable physicochemical properties, strong chelating ability, and the complete incinerability of its degradation products make it a superior alternative to traditional extractants in the field of nuclear fuel reprocessing and radioactive waste management. A thorough understanding of its coordination chemistry, thermodynamics, and the influence of experimental parameters is crucial for the design and optimization of efficient separation processes. The methodologies and insights provided in this guide aim to support researchers and professionals in harnessing the full potential of TBMA in their respective fields.

References

- Madic, C., et al. (1991). Malonamides as New Extractants for Nuclear Waste Solutions. Separation Science and Technology, 26(10-12), 1229-1244.

- Sasaki, Y., et al. (2023). Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Journal of Radioanalytical and Nuclear Chemistry, 332(2), 437-443.

- Zhu, Z., et al. (2009). N,N,N',N'-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques, 20(3), 163-168.

- Mowafy, E. A., & Aly, H. F. (2006). Extraction Behaviors of Trivalent Lanthanides from Nitrate Medium by Selected Substituted Malonamides. Solvent Extraction and Ion Exchange, 24(5), 695-711.

-

Sasaki, Y., et al. (2023). Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Taylor & Francis Online. [Link]

- Zhu, Z., et al. (2008). N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene. Journal of Radioanalytical and Nuclear Chemistry, 277(3), 637-642.

-

Billard, I., et al. (2004). Complexation of trivalent cationic lanthanides by N,O donor ligands: physico-chemical studies of the association and selectivity in solution. INIS-IAEA. [Link]

-

Kravchuk, O., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. [Link]

-

Pendergast, M. A., et al. (2021). Impact of Water Extraction on Malonamide Aggregation: A Molecular Dynamics and Graph Theoretic Approach. The Journal of Physical Chemistry B, 125(24), 6629–6638. [Link]

-

Kravchuk, O., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv. [Link]

-

Kravchuk, O., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′- Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. [Link]

-

Dal Don, C., et al. (2001). Kinetics of lanthanide/actinide co-extraction with N,N'-Dimethyl-N,N'-Dibutyltetradecylmalonic diamide (DMDBTDMA). Radiochimica Acta, 89(2), 115-120. [Link]

-

Li, Y., et al. (2012). Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. Journal of Radioanalytical and Nuclear Chemistry, 292(2), 735-739. [Link]

-

Kravchuk, O., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. [Link]

-

V. A. G. et al. (2018). Solution Thermodynamics and Kinetics of Metal Complexation with a Hydroxypyridinone Chelator Designed for Thorium-227 Targeted Alpha Therapy. Inorganic Chemistry, 57(22), 14337–14346. [Link]

-

P. K. M. et al. (2006). N , N ′-dimethyl- N , N ′-dibutyl tetradecyl malonamide impregnated magnetic particles for the extraction and separation of radionuclides from nuclear waste streams. Radiochimica Acta, 94(5), 267-273. [Link]

-

Nair, G. M., et al. (1995). TETRA-BUTYL-MALONAMIDE AND TETRA-ISOBUTYL MALONAMIDE AS EXTRACTANTS FOR URANIUM(VI) AND PLUTONIUM(IV). Solvent Extraction and Ion Exchange, 13(5), 875-888. [Link]

-

University of Freiburg. (n.d.). Coordination Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). N,n,n',n'-tetrabutylmalonamide (C19H38N2O2). Retrieved from [Link]

-

Ansari, S. A., et al. (2012). N,N-Dialkyl amides as extractants for spent fuel reprocessing: An overview. Separation & Purification Reviews, 41(3), 209-245. [Link]

-

Kumar, S., & Sharma, P. (2018). Thermodynamics and Kinetics of Complex Formation. In Essentials of Coordination Chemistry (pp. 111-134). [Link]

-

T. K. et al. (2023). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. Molecules, 28(9), 3745. [Link]

-

Gelis, A. V., et al. (2014). Actinide Lanthanide Separation Process – ALSEP. Industrial & Engineering Chemistry Research, 53(4), 1628–1638. [Link]

-

U.S. Department of Energy. (2011). Aqueous Reprocessing of Used Nuclear Fuel. OSTI.GOV. [Link]

-

Wikipedia. (n.d.). Nuclear reprocessing. Retrieved from [Link]

-

D. L. R. et al. (1999). Coordination of Lanthanide Nitrates with N,N,N',N'-Tetramethylsuccinamide. Inorganic Chemistry, 38(20), 4585–4592. [Link]

-

A. F. et al. (2016). N,N′-tetrasubstituted malonamide derivatives and hydrochloric acid solutions: An interfacial study. Journal of Molecular Liquids, 223, 73-79. [Link]

- University of Birmingham. (n.d.). Transition Metal Coordination Chemistry.

-

Idaho National Laboratory. (2016). Overview of Reductants Utilized in Nuclear Fuel Reprocessing/Recycling. [Link]

-

PubChem. (n.d.). N,N,N',N'-Tetramethylmalonamide. Retrieved from [Link]

-

Drexel University. (2010). Coordination Chemistry of N,N,N ',N '-Tetrakis(3,5-substituted benzyl-2-oxide)-2,2 '-(ethylenedioxy)diethanamine Modified Group 4 Metal Alkoxides. [Link]

-

J. H. et al. (2021). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. bioRxiv. [Link]

-